molecular formula C8H3Cl2N3O2 B1315312 2,4-Dichloro-6-Nitroquinazoline CAS No. 74173-77-6

2,4-Dichloro-6-Nitroquinazoline

Cat. No. B1315312
Key on ui cas rn: 74173-77-6
M. Wt: 244.03 g/mol
InChI Key: HGHPXBLOAQXDCO-UHFFFAOYSA-N
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Patent
US08937078B2

Procedure details

Aqueous 2M NaOH (22.2 mL, 44.4 mmol) was added to 2,4-dichloro-6-nitro-quinazoline (3.61 g, 14.8 mmol). The mixture was sonicated, stirred at room temperature for 3 h, and filtered, rinsing with water (60 mL). Acetic acid (3.81 mL, 66.6 mmol) was added to the filtrate to yield a precipitate, which was collected and dried in a vacuum oven to yield the titled compound (2.99 g, 90% yield). This compound did not yield MS data. 1H NMR (400 MHz, CDCl3): 9.07 (s, 1H), 8.56 (d, J=8.9 Hz, 1H), 7.78 (d, J=8.8 Hz, 1H).
Name
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[N:13]=[C:12](Cl)[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=2)[N:5]=1.C(O)(=[O:20])C>>[Cl:3][C:4]1[NH:13][C:12](=[O:20])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.61 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
3.81 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sonicated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing with water (60 mL)
CUSTOM
Type
CUSTOM
Details
to yield a precipitate, which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(N1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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